Sub‑Nanomolar sEH Inhibition Contrasts Sharply with Inactivity Against COX‑2 and LOX‑5
In a single curated assay panel, 2‑ethoxy‑N‑(2‑naphthyl)‑1‑naphthamide inhibited recombinant human soluble epoxide hydrolase (sEH) with an IC₅₀ of 0.400 nM. Under the same experimental conditions, the compound showed no meaningful activity against human COX‑2 (IC₅₀ > 10,000 nM) or human LOX‑5 (IC₅₀ > 100,000 nM) [1]. This >25,000‑fold selectivity window for sEH over COX‑2 and LOX‑5 is a quantitative differentiator relative to many pan‑naphthamide inhibitors that often hit multiple targets.
| Evidence Dimension | Inhibition of recombinant human enzymes (IC₅₀) |
|---|---|
| Target Compound Data | sEH: 0.400 nM; COX-2: >10,000 nM; LOX-5: >100,000 nM |
| Comparator Or Baseline | COX-2 and LOX-5 as internal counterscreens |
| Quantified Difference | >25,000‑fold selectivity for sEH over COX‑2; >250,000‑fold selectivity for sEH over LOX‑5 |
| Conditions | Recombinant human sEH, COX‑2, LOX‑5; standard fluorescence‑based assays; substrate details as per BindingDB entries |
Why This Matters
This compound can serve as a highly selective sEH probe, minimizing off‑target effects in cellular and in vivo models where COX or LOX modulation would confound results.
- [1] BindingDB. BDBM50591341 (CHEMBL5177372). Affinity Data for 2-ethoxy-N-(2-naphthyl)-1-naphthamide. View Source
